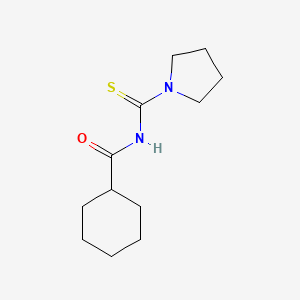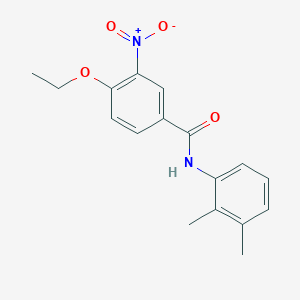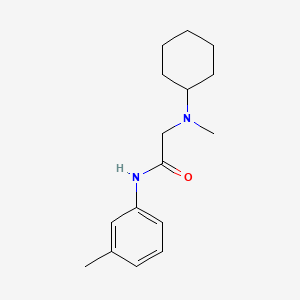![molecular formula C19H22N2O3 B5709028 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is also known as DMAPB and belongs to the class of benzamide compounds. DMAPB has been found to have potential therapeutic applications due to its ability to modulate certain biological pathways.
Mechanism of Action
The mechanism of action of DMAPB is not fully understood. However, it has been shown to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune response. DMAPB has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. DMAPB has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMAPB has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMAPB has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, DMAPB has been shown to reduce the proliferation and induce apoptosis in cancer cells. DMAPB has also been found to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DMAPB has several advantages for lab experiments. It is a stable compound and can be easily synthesized using commercially available starting materials. DMAPB has also been found to have low toxicity and can be used at relatively high concentrations. However, DMAPB has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for experiments. DMAPB also has a short half-life and requires frequent dosing in in vivo experiments.
Future Directions
There are several future directions for research on DMAPB. One area of research is the development of DMAPB analogs with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of DMAPB and its mechanism of action. Further studies are also needed to investigate the potential therapeutic applications of DMAPB in various diseases. In addition, studies are needed to investigate the safety and toxicity of DMAPB in preclinical and clinical studies.
Conclusion
In conclusion, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has potential therapeutic applications in various diseases. It has anti-inflammatory, anti-tumor, and neuroprotective properties. DMAPB modulates the activity of NF-κB and PPARγ, which are involved in inflammation and metabolism. DMAPB has several advantages for lab experiments, but also has some limitations. Future research on DMAPB should focus on the development of analogs with improved properties, identification of molecular targets, and investigation of therapeutic applications in various diseases.
Synthesis Methods
The synthesis of DMAPB involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 2,2-dimethylpropan-1-amine to form 4-(2,2-dimethylpropanamido)-3-methoxybenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with 3-aminophenylboronic acid to form DMAPB.
Scientific Research Applications
DMAPB has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. DMAPB has also been found to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, DMAPB has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-14-10-8-13(9-11-14)17(22)20-15-6-5-7-16(12-15)24-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSYLJSMZJAYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)



![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)